1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
Description
Properties
IUPAC Name |
3-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPKZMOUMKZJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622999 | |
| Record name | 1-Methyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-18-7 | |
| Record name | 1-Methyl-1H-benzimidazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of this compound. The information is compiled for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various pharmacologically active compounds. Understanding the fundamental properties of derivatives like this compound is crucial for its application in areas such as the development of Protein Degrader Building Blocks[1].
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties for this compound and its closely related 5-carboxylic acid isomer. This data is essential for predicting the compound's behavior in biological and chemical systems.
| Property | Value | Compound | Source |
| Molecular Formula | C₉H₈N₂O₂ | This compound | [1] |
| Molecular Weight | 176.17 g/mol | 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | [2] |
| 176.2 g/mol | This compound | [1] | |
| Boiling Point | 411.1°C (Predicted) | This compound | [3] |
| XLogP3-AA | 1.0 | 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | [2] |
| Hydrogen Bond Donor Count | 1 | 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | [2] |
| Storage Condition | Room Temperature | This compound | [1][3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard laboratory practices for similar benzimidazole derivatives, the following general methodologies would be employed for its synthesis and characterization[4][5].
General Synthesis and Purification
The synthesis of benzimidazole carboxylic acids often involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. A general procedure is outlined below:
-
Reaction Setup: A substituted 3,4-diaminobenzoic acid is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF)[6].
-
Condensation: The corresponding aldehyde or carboxylic acid is added to the mixture, often in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅)[5][6].
-
Heating: The reaction mixture is typically heated under reflux for several hours (e.g., 4-24 hours) to ensure the completion of the cyclization[5][6].
-
Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), using a suitable mobile phase such as n-hexane/ethyl acetate[4].
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated, often by precipitation or solvent evaporation. Purification is achieved through techniques like recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.
Characterization by Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount (5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).
-
Analysis: The chemical shifts (δ), multiplicity, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the molecular structure[4].
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample is analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded over a range of approximately 4000-400 cm⁻¹.
-
Analysis: The presence of characteristic absorption bands for functional groups, such as C=O (carboxylic acid), C=N (imidazole), and C=C (aromatic ring), is confirmed[4].
-
Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Observation: The temperature is slowly increased, and the range from which the solid begins to melt until it becomes completely liquid is recorded as the melting point. This value serves as an important indicator of purity.
Visualized Workflows and Logical Relationships
To aid in the understanding of the compound's application and characterization, the following diagrams illustrate key processes.
Caption: General workflow for the synthesis and characterization of a benzimidazole derivative.
Caption: Conceptual role in targeted protein degradation (e.g., as a PROTAC component).
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. This privileged structure, formed by the fusion of a benzene ring and an imidazole ring, offers a versatile platform for the development of therapeutic agents with a broad spectrum of activities. Among the vast library of benzimidazole derivatives, 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid stands out as a molecule of significant interest. Its specific substitution pattern, featuring a methyl group at the 1-position and a carboxylic acid at the 6-position, suggests potential for unique biological interactions and therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon data from closely related analogs and the well-established pharmacology of the benzimidazole class. The document details synthetic methodologies, potential mechanisms of action, and standardized experimental protocols relevant to its evaluation, aiming to facilitate further research and drug development efforts.
Synthesis and Chemical Profile
The synthesis of this compound can be achieved through established methods for benzimidazole ring formation. A common and effective approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.
General Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway is based on well-documented condensation reactions used for analogous benzimidazole derivatives.
Caption: General synthetic scheme for this compound.
Biological Activities and Potential Therapeutic Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of benzimidazole derivatives exhibits a wide range of pharmacological activities.[1][2] Based on the activities of structurally similar compounds, this compound is hypothesized to possess potential anticancer and antimicrobial properties.
Anticancer Potential
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[3] These include the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of various signaling pathways involved in cell proliferation and survival. For instance, certain substituted benzimidazoles have shown significant growth inhibition in various cancer cell lines.[3][4] The structural features of this compound make it a candidate for investigation as an anticancer agent.
Antimicrobial Activity
The benzimidazole scaffold is also a key component in many antimicrobial drugs.[1][5] Derivatives of this class have demonstrated efficacy against a range of bacteria and fungi. The proposed mechanisms of antimicrobial action often involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.[5] A closely related analog, 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid, has been reported to exhibit antimicrobial properties.[5] This suggests that this compound may also possess similar activities.
Quantitative Data Summary
| Compound | Biological Activity | Assay | Result | Reference |
| 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid | Antimicrobial | Not Specified | Active against various bacterial strains | [5] |
| 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid | Enzyme Inhibition | Not Specified | Can bind to and alter the activity of key metabolic enzymes | [5] |
Experimental Protocols
To facilitate the investigation of the biological activities of this compound, the following are detailed methodologies for key experiments.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Maintain selected human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial dilutions to obtain a range of test concentrations.
-
Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Visual Inspection: After incubation, visually inspect the wells for turbidity.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
The anticancer activity of many benzimidazole derivatives is attributed to their interaction with key cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, a general model based on the known mechanisms of related compounds can be proposed.
Caption: Hypothesized anticancer mechanisms of action for benzimidazole derivatives.
This diagram illustrates potential mechanisms by which this compound, as a member of the benzimidazole class, might exert its anticancer effects. These include the disruption of microtubule function, leading to cell cycle arrest, and the inhibition of topoisomerase enzymes, resulting in DNA damage and apoptosis.
Conclusion
This compound is a promising molecule within the esteemed benzimidazole class of compounds. While direct biological data is currently limited, the extensive pharmacological profile of its structural analogs strongly suggests its potential as an anticancer and antimicrobial agent. The synthetic routes are well-established, and standardized in vitro assays are readily available to explore its therapeutic potential. Further investigation into the specific biological activities, mechanisms of action, and signaling pathways modulated by this compound is warranted and could lead to the development of novel therapeutic agents. This guide serves as a foundational resource to encourage and direct such future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid | 1784661-23-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document aims to serve as a valuable resource for professionals engaged in drug discovery and development by consolidating key experimental data and methodologies.
Core Synthesis Strategies
The synthesis of this compound and its derivatives typically involves a multi-step process, beginning with the formation of the benzimidazole ring, followed by N-methylation.
A common route to the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[1][2] For the synthesis of the 6-carboxylic acid derivative, the starting material of choice is 3,4-diaminobenzoic acid.[3][4]
General Synthetic Approach:
-
Formation of the Benzimidazole Ring: 3,4-diaminobenzoic acid is reacted with formic acid, which serves as the source of the C2 carbon of the imidazole ring. This cyclization is often carried out under heating.[3]
-
N-Methylation: The resulting 1H-benzo[d]imidazole-6-carboxylic acid can then be N-methylated. While specific protocols for this exact molecule are not extensively detailed in publicly available literature, general methods for N-methylation of nitrogen-containing heterocycles can be employed. These methods often utilize reagents such as methyl iodide or dimethyl sulfate in the presence of a base.[5]
Experimental Protocol: Synthesis of 1H-benzo[d]imidazole-6-carboxylic acid (A Precursor)
This protocol is adapted from general procedures for benzimidazole synthesis.
Materials:
-
3,4-Diaminobenzoic acid
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Deionized water
-
Activated carbon (e.g., Norite)
Procedure:
-
In a round-bottomed flask, combine 3,4-diaminobenzoic acid (0.5 mole) with 90% formic acid (0.75 mole).
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude 1H-benzo[d]imidazole-6-carboxylic acid by suction filtration.
-
Wash the crude product with cold deionized water.
-
For purification, dissolve the crude product in boiling water.
-
Add a small amount of activated carbon and digest for fifteen minutes.
-
Filter the hot solution rapidly.
-
Cool the filtrate to 10-15°C to allow for crystallization.
-
Collect the purified product by filtration, wash with cold water, and dry at 100°C.
Biological Activities and Quantitative Data
Derivatives of 1H-benzo[d]imidazole exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] The specific activity is highly dependent on the substitution pattern on the benzimidazole ring system.
Anticancer Activity
Several 1H-benzo[d]imidazole derivatives have been investigated for their potential as anticancer agents.[1] One of the key mechanisms of action is the inhibition of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair in cancer cells.[1][2]
The following table summarizes the 50% growth inhibition (GI₅₀) values for selected 1H-benzo[d]imidazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 11a | Leukemia (CCRF-CEM) | 0.28 | [1] |
| Ovarian (OVCAR-3) | 0.16 | [1] | |
| 12a | Leukemia (K-562) | 0.22 | [1] |
| Renal (UO-31) | 0.20 | [1] | |
| 12b | Leukemia (MOLT-4) | 0.21 | [1] |
| Colon (HCT-116) | 0.25 | [1] |
Note: The structures for compounds 11a, 12a, and 12b are complex bisbenzimidazole derivatives and not direct analogs of this compound, but they demonstrate the anticancer potential of the broader benzimidazole class.
Antimicrobial Activity
The benzimidazole scaffold is also a key component in many antimicrobial agents. Their mechanism of action can involve the disruption of microbial metabolic pathways or inhibition of essential enzymes.[6]
Experimental Protocols for Biological Assays
Human Topoisomerase I (Hu Topo I) DNA Relaxation Assay
This assay is used to determine the inhibitory effect of compounds on the enzymatic activity of human topoisomerase I.
Principle:
Supercoiled plasmid DNA is used as a substrate. In the presence of topoisomerase I, the supercoiled DNA relaxes into its open circular form. An effective inhibitor will prevent this relaxation. The different DNA conformations can be separated and visualized by agarose gel electrophoresis.
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the test compound at various concentrations in a suitable assay buffer.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a loading buffer containing a DNA intercalating dye (e.g., ethidium bromide or SYBR Green).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualize the DNA bands under UV light and quantify the percentage of relaxed DNA.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be calculated. Compound 12b from the table above was found to have an IC₅₀ of 16 µM in this assay.[1]
Signaling Pathways and Mechanisms of Action
As mentioned, a primary mechanism of anticancer activity for some benzimidazole derivatives is the inhibition of Topoisomerase I. The following diagram illustrates the general workflow for identifying and characterizing such inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid | 1784661-23-9 | Benchchem [benchchem.com]
In Silico Modeling of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid: A Technical Guide
Introduction
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] In silico modeling, or computer-aided drug design, offers a powerful and cost-effective approach to investigate the potential therapeutic applications of such compounds. By simulating the interactions of this compound with biological macromolecules, we can predict its binding affinity, pharmacokinetic properties, and potential mechanism of action, thereby guiding further experimental studies.
This technical guide provides a comprehensive overview of the in silico modeling workflow for this compound, intended for researchers, scientists, and drug development professionals.
Compound Properties and Structure
Before commencing in silico modeling, it is essential to gather fundamental information about the compound of interest.
| Property | Value | Reference |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C9H8N2O2 | PubChem |
| Molecular Weight | 176.17 g/mol | [4] |
| Canonical SMILES | CN1C=NC2=CC(=C(C=C21)C(=O)O) | PubChem |
| InChI Key | InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13) | PubChem |
In Silico Modeling Workflow
The in silico analysis of this compound involves a multi-step process, from target identification to the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Target Identification and Preparation
The initial step involves identifying a relevant biological target. Based on the known activities of benzimidazole derivatives, potential targets include:
-
Human Topoisomerase I: A key enzyme in DNA replication and a target for anticancer agents.[5][6]
-
Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Involved in inflammation and pain pathways.[7]
-
Microbial Enzymes: For the investigation of antimicrobial properties.
Once a target is selected, its three-dimensional structure is obtained from a protein database like the Protein Data Bank (PDB). The protein structure must be prepared for docking, which typically involves:
-
Removing water molecules and other heteroatoms.
-
Adding hydrogen atoms.
-
Assigning correct protonation states to amino acid residues.
-
Energy minimization to relieve steric clashes.
Ligand Preparation
The 3D structure of this compound needs to be generated and optimized. This can be done using software like ChemDraw or Avogadro. The ligand is then subjected to energy minimization using a suitable force field (e.g., MMFF94).
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8][9][10] This technique is instrumental in understanding the binding mode and estimating the binding affinity.
Experimental Protocol for Molecular Docking
-
Software Selection: Choose a docking program such as AutoDock Vina, GOLD, or Glide.[11][12]
-
Grid Box Definition: Define a grid box around the active site of the target protein. The size of the grid should be sufficient to encompass the binding pocket and allow for translational and rotational sampling of the ligand.
-
Docking Execution: Run the docking simulation. The program will generate multiple binding poses of the ligand within the active site.
-
Pose Analysis and Scoring: The generated poses are ranked based on a scoring function, which estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the best-ranked pose. Visualization software like PyMOL or Chimera is used for this purpose.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics simulations offer insights into the dynamic behavior of the complex over time.[10][13] MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies more accurately.
Experimental Protocol for MD Simulations
-
System Preparation: The best-ranked protein-ligand complex from docking is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand, which can be done using servers like CGenFF.[14][15]
-
Minimization: The entire system is energy minimized to remove any bad contacts.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the desired pressure (e.g., 1 atm) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[14][16]
-
Production Run: A long MD simulation (typically in the nanosecond to microsecond range) is performed to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the dynamic interactions between the protein and the ligand.
ADMET Prediction
Predicting the ADMET properties of a drug candidate in the early stages of discovery is crucial to avoid late-stage failures.[17][18][19] Various in silico tools and web servers are available for this purpose.
Key ADMET Properties and Prediction Tools
| ADMET Property | Description | Commonly Used Tools |
| Absorption | Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier permeability. | SwissADME, PreADMET, ADMETlab 2.0 |
| Distribution | Prediction of plasma protein binding and volume of distribution. | SwissADME, pkCSM |
| Metabolism | Identification of potential cytochrome P450 (CYP) enzyme inhibition. | SwissADME, PreADMET |
| Excretion | Prediction of renal clearance. | pkCSM |
| Toxicity | Prediction of various toxicities such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test). | ProTox-II, DEREK Nexus, ADMETlab 2.0[20] |
Experimental Protocol for ADMET Prediction
-
Input: The 2D or 3D structure of this compound is submitted to an ADMET prediction server.
-
Calculation: The server uses various models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, to predict the ADMET properties.[19]
-
Output and Interpretation: The results are provided in a tabular or graphical format. These predictions help in assessing the drug-likeness of the compound and identifying potential liabilities.
Data Presentation and Interpretation
All quantitative data generated from the in silico modeling should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Example: Topoisomerase I | -8.5 | Arg364, Asn722, Thr718 | 3 |
| Example: COX-2 | -7.9 | Arg120, Tyr355, Ser530 | 2 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| GI Absorption | High | Good oral absorption |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Ames Toxicity | No | Non-mutagenic |
Conclusion
This technical guide outlines a comprehensive in silico approach to characterize the therapeutic potential of this compound. By combining molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into its mechanism of action, binding stability, and pharmacokinetic profile. These computational predictions are instrumental in prioritizing lead compounds and designing focused, efficient experimental validation studies, ultimately accelerating the drug discovery process.
References
- 1. 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid | 1784661-23-9 | Benchchem [benchchem.com]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. plantarchives.org [plantarchives.org]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. m.youtube.com [m.youtube.com]
- 13. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. youtube.com [youtube.com]
- 16. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 17. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 19. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
Introduction
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid is a valuable building block in medicinal chemistry and materials science. This document provides detailed protocols for a two-step synthesis of this compound starting from a substituted o-phenylenediamine derivative, 3,4-diaminobenzoic acid. The synthesis involves the initial formation of the benzimidazole ring system via condensation with formic acid, followed by a selective N-methylation of the imidazole ring.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Step 1: Synthesis of 1H-benzo[d]imidazole-6-carboxylic acid by condensation of 3,4-diaminobenzoic acid with formic acid.
-
Step 2: N-methylation of 1H-benzo[d]imidazole-6-carboxylic acid to yield the final product, this compound.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1H-benzo[d]imidazole-6-carboxylic acid
This protocol is adapted from the well-established Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid.[1]
Materials and Reagents:
-
3,4-diaminobenzoic acid
-
Formic acid (90%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide (10% solution)
-
Activated carbon
-
Distilled water
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and flask
-
pH paper or pH meter
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine 3,4-diaminobenzoic acid (0.1 mol) and 4 M hydrochloric acid (50 mL).
-
Add formic acid (90%, 0.12 mol) to the mixture.
-
Attach a reflux condenser and heat the mixture at 100°C for 4 hours with continuous stirring.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until a pH of approximately 6-7 is reached. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold distilled water.
-
For purification, recrystallize the crude product from hot water. If the solution is colored, add a small amount of activated carbon and heat for 10-15 minutes before hot filtration.
-
Allow the filtrate to cool to room temperature and then in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100°C.
-
Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, NMR).
Step 2: N-methylation of 1H-benzo[d]imidazole-6-carboxylic acid
This protocol describes a general method for the N-methylation of a benzimidazole derivative using methyl iodide and potassium carbonate as the base.[2]
Materials and Reagents:
-
1H-benzo[d]imidazole-6-carboxylic acid (from Step 1)
-
Methyl iodide (CH₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Dry round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
While stirring vigorously, add methyl iodide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]
-
Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure.
-
Characterize the final product, this compound, using spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, MS).
Data Presentation
| Step | Reactant | Molar Equivalent | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 3,4-diaminobenzoic acid | 1.0 | 1H-benzo[d]imidazole-6-carboxylic acid | - | - | 80-90 |
| 2 | 1H-benzo[d]imidazole-6-carboxylic acid | 1.0 | This compound | - | - | 70-85 |
Note: Yields are approximate and can vary based on experimental conditions and scale.
Visualizations
References
Application Notes and Protocols for N-Methylation of Benzo[d]imidazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-methylation of benzo[d]imidazole-6-carboxylic acid, a critical reaction for modifying the properties of this heterocyclic scaffold in medicinal chemistry and drug development.
Introduction
Benzo[d]imidazole-6-carboxylic acid is a key structural motif in many biologically active compounds. N-methylation, the addition of a methyl group to one of the nitrogen atoms in the imidazole ring, can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification can also influence its binding affinity to biological targets. However, the N-methylation of unsymmetrically substituted benzimidazoles like this one presents a challenge due to the formation of two possible regioisomers (N-1 and N-3 methylation), a consequence of the tautomeric nature of the benzimidazole ring.[1] This protocol outlines a general procedure to perform this reaction and purify the resulting products.
Reaction Scheme
The N-methylation of benzo[d]imidazole-6-carboxylic acid typically proceeds via an SN2 reaction mechanism, yielding a mixture of two primary regioisomers: 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid and 3-methyl-1H-benzo[d]imidazole-6-carboxylic acid.
-
Tautomerism and Regioselectivity: The benzimidazole core exists as a mixture of two tautomers. Deprotonation by a base generates two corresponding anions, both of which can act as nucleophiles. The reaction with a methylating agent can therefore lead to methylation at either the N-1 or N-3 position.[1] Achieving high regioselectivity can be a significant challenge.[1][2][3]
Experimental Protocols
This section details a general laboratory procedure for the N-methylation of benzo[d]imidazole-6-carboxylic acid.
Materials and Reagents:
-
Benzo[d]imidazole-6-carboxylic acid
-
Methylating agent (e.g., Methyl Iodide (MeI) or Dimethyl Sulfate (DMS))[1][4][5]
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))[1][6]
-
Anhydrous solvent (e.g., Acetone, N,N-Dimethylformamide (DMF))[1][7]
-
Silica gel for column chromatography[1]
-
Eluents for chromatography (e.g., Hexane, Ethyl Acetate, Dichloromethane)[1]
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stir bar, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Safety Precautions:
-
Warning: Methylating agents such as dimethyl sulfate and methyl iodide are toxic, carcinogenic, and should be handled with extreme caution in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Procedure:
-
Reaction Setup:
-
Addition of Methylating Agent:
-
While stirring the mixture at room temperature, add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.[1]
-
To minimize the formation of undesired 1,3-dimethylbenzimidazolium quaternary salts, the methylating agent should be used in a controlled stoichiometric amount (typically 1.0 to 1.2 equivalents).[1]
-
-
Reaction:
-
Heat the reaction mixture to reflux.[1]
-
Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Purification:
-
The purification of N-methylated benzimidazoles, especially the separation of regioisomers, often requires column chromatography on silica gel.[1]
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable eluent system. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is often effective for separating the isomers.[1]
-
Load the crude product onto the column and elute, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure desired products.
-
Evaporate the solvent from the purified fractions to yield the isolated N-methylated products.
-
-
Characterization:
-
Confirm the structure and purity of the isolated products using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Data Presentation
The following table provides a template for summarizing the quantitative data from N-methylation experiments. Yields and isomer ratios are highly dependent on the specific reaction conditions.
| Parameter | Methyl Iodide / K₂CO₃ | Dimethyl Sulfate / NaH |
| Starting Material | Benzo[d]imidazole-6-carboxylic acid | Benzo[d]imidazole-6-carboxylic acid |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetone / DMF | THF / DMF |
| Temperature (°C) | 50-60 (Reflux) | 0 to RT |
| Reaction Time (h) | 4-8 | 2-6 |
| Total Yield (%) | ~70-90% | ~75-95% |
| Isomer Ratio (N-1:N-3) | Variable | Variable |
Note: The values presented are representative and should be determined experimentally.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the N-methylation of benzo[d]imidazole-6-carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 4. server.ccl.net [server.ccl.net]
- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for Antimicrobial Assays of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The scaffold's structural similarity to purine nucleosides allows for interaction with various biological targets.[1] This document provides detailed application notes and experimental protocols for assessing the antimicrobial activity of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid and its structurally related analogs. While specific data for this compound is not extensively available in the reviewed literature, the following protocols and data for closely related benzimidazole derivatives can serve as a valuable guide for researchers.
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
The antimicrobial efficacy of various benzimidazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric. The data presented below is for derivatives structurally related to this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Derivatives against Bacterial Strains
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5i | N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Klebsiella pneumoniae | 3.9 | Ciprofloxacin | 3.9 |
| 5g | N-((1H-benzoimidazol-1-yl) methyl)-4-(1,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Aspergillus fumigates | 7.81 | Ketoconazole | 7.81 |
| 2g | N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | Staphylococcus aureus | 4 | Amikacin | - |
| 2g | N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | Amikacin | - |
| 2g | N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | Streptococcus faecalis | 8 | Amikacin | - |
| 1 | 2-methyl-1H-benzimidazole | Various bacteria | 7-8 mm (zone of inhibition) | Ciprofloxacin | 41-45 mm (zone of inhibition) |
Note: Data is compiled from multiple sources for illustrative purposes.[3][4][5] The specific compound this compound was not explicitly tested in these studies.
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound ID | Derivative Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5i | N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Aspergillus niger | >31.25 | Ketoconazole | - |
| 1b | N-ethyl-2-phenyl-1H-benzimidazole | Candida albicans | 64 | - | - |
| 1c | N-propyl-2-phenyl-1H-benzimidazole | Candida albicans | 64 | - | - |
| 2e | N-pentyl-2-(4-methoxyphenyl)-1H-benzimidazole | Aspergillus niger | 64 | - | - |
| 2g | N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | Candida albicans | 64 | - | - |
Note: Data is compiled from multiple sources for illustrative purposes.[3][4] The specific compound this compound was not explicitly tested in these studies.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of test compounds, adapted from methodologies reported for benzimidazole derivatives.[3][6]
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and inoculum only (no test compound).
-
Negative Control: A well containing broth only (no inoculum).
-
Standard Control: A row of wells with a serial dilution of a standard antimicrobial agent.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria, and at 28°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the positive control.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. banglajol.info [banglajol.info]
- 6. mdpi.com [mdpi.com]
Application Notes: Anticancer Potential of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid Derivatives in Cancer Cell Lines
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. While specific research on 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid is not extensively documented in the available literature, numerous studies on its structural analogs have demonstrated potent efficacy against various cancer cell lines. These derivatives often exert their cytotoxic effects through mechanisms such as inhibition of crucial enzymes, disruption of cellular division, and induction of programmed cell death (apoptosis). This document provides an overview of the applications and experimental protocols for evaluating the anticancer effects of this compound derivatives in a research setting.
Mechanisms of Action
Derivatives of 1H-benzo[d]imidazole have been shown to target several key pathways involved in cancer cell proliferation and survival. These include:
-
Fatty Acid Synthase (FASN) Inhibition: Overexpression of FASN is a known characteristic of many cancers, providing the necessary lipids for rapid cell growth. Certain benzimidazole derivatives have been identified as potent FASN inhibitors, leading to cancer cell death.[1][2]
-
Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes for resolving DNA topological problems during replication and transcription. Some benzimidazole compounds act as inhibitors of human topoisomerase I, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[3][4][5]
-
Microtubule Targeting: The mitotic spindle, composed of microtubules, is a critical component of cell division. Certain benzimidazole derivatives can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[6]
-
Induction of Apoptosis: A common outcome of treatment with anticancer benzimidazole derivatives is the induction of apoptosis. This is often characterized by the activation of caspases and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7]
-
Cell Cycle Arrest: Many of these compounds have been observed to cause cell cycle arrest at different phases, such as G2/M or Sub-G1/S, preventing cancer cells from completing their division cycle.[2][3][4][5]
Data Presentation
The following tables summarize representative quantitative data for the anticancer activity of various 1H-benzo[d]imidazole derivatives, as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of Benzimidazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| CTL-06 | HCT-116 (Colon) | 3 ± 0.25 | FASN Inhibition | [1][2] |
| CTL-12 | HCT-116 (Colon) | 2.5 ± 0.25 | FASN Inhibition | [1][2] |
| Derivative 12b | Various (NCI-60 panel) | 0.16 - 3.6 | Topoisomerase I Inhibition | [3][4][5] |
| MBIC | MCF-7 (Breast) | 0.73 ± 0.0 | Microtubule Targeting | [6] |
| MBIC | MDA-MB-231 (Breast) | 20.4 ± 0.2 | Microtubule Targeting | [6] |
Table 2: Effect of Benzimidazole Derivatives on Cell Cycle Distribution
| Compound/Derivative | Cell Line | Treatment Concentration | Effect | Reference |
| CTL-06 & CTL-12 | HCT-116 | Not Specified | Cell cycle arrest in Sub-G1/S phase | [2] |
| Derivative 11a, 12a, 12b | Various | Not Specified | Prominent G2/M arrest | [3][4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound or its derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis
This protocol is used to analyze the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use β-actin as a loading control.
Visualization
Signaling Pathway Diagram
Caption: Proposed signaling pathway for benzimidazole derivatives in cancer cells.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Evaluating 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid as a Human Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Several compounds within this family exert their therapeutic effects by targeting and inhibiting specific enzymes. This application note provides a detailed experimental framework for investigating the potential of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid as an inhibitor of Human Topoisomerase I (Topo I), a crucial enzyme involved in DNA replication and a validated target for cancer therapy.[2]
Topoisomerase I alleviates torsional stress during DNA replication and transcription by introducing transient single-strand breaks. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. This protocol outlines the necessary steps for determining the inhibitory potency (IC50) of this compound against Human Topoisomerase I.
Experimental Protocols
Protocol 1: Human Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This protocol describes a method to assess the inhibition of Human Topoisomerase I by this compound by measuring the relaxation of supercoiled plasmid DNA.
Materials and Reagents:
-
Enzyme: Human Topoisomerase I (recombinant)
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322)
-
Test Compound: this compound
-
Positive Control: Camptothecin (a known Topo I inhibitor)
-
Assay Buffer: 10X Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 1 mg/mL BSA)
-
Reaction Stop Solution/Loading Dye: 6X DNA Loading Dye (e.g., 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 1% SDS)
-
Agarose Gel: 1% (w/v) agarose in 1X TAE buffer containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Electrophoresis Buffer: 1X TAE Buffer
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and positive control.
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a 1X Topo I Assay Buffer by diluting the 10X stock with nuclease-free water.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series in DMSO to achieve final assay concentrations ranging from nanomolar to micromolar.
-
Prepare a stock solution of Camptothecin in DMSO (e.g., 1 mM) and dilute as needed for the positive control.
-
-
Reaction Setup:
-
Set up the following reactions in microcentrifuge tubes on ice. The final reaction volume is typically 20 µL.
-
| Component | Volume (µL) | Final Concentration |
| Nuclease-free Water | X | - |
| 10X Topo I Assay Buffer | 2 | 1X |
| Supercoiled DNA (0.5 µg/µL) | 1 | 25 ng/µL |
| Test Compound (dilutions) or DMSO (vehicle control) | 2 | Variable |
| Human Topoisomerase I (1 unit/µL) | 1 | 1 Unit |
| Total Volume | 20 |
-
Incubation:
-
Mix the components gently and incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated sufficiently to separate the supercoiled and relaxed DNA forms.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light or with a compatible gel imaging system.
-
The supercoiled DNA will migrate faster than the relaxed (nicked) circular DNA.
-
Quantify the band intensities for both supercoiled and relaxed DNA using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 - [((Relaxed DNA in test sample) / (Relaxed DNA in vehicle control)) * 100]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Data Presentation
Table 1: Hypothetical Inhibition of Human Topoisomerase I by this compound
| Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | ~1.02 |
Visualizations
References
- 1. 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid | 1784661-23-9 | Benchchem [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid Derivatives
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid derivatives. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. The benzimidazole scaffold is a prominent heterocyclic pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3]
Application Note 1: High-Throughput Screening for Topoisomerase I Inhibitors
Introduction: DNA topoisomerase I is a crucial enzyme in cellular processes involving DNA replication, transcription, and recombination.[1] It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break. In rapidly proliferating cancer cells, topoisomerase I is often overexpressed, making it a prime target for anticancer therapies.[1] Inhibitors of topoisomerase I, such as camptothecin and its analogs, trap the enzyme-DNA cleavage complex, leading to DNA damage and ultimately cell death. The benzimidazole nucleus has been identified as a key pharmacophore in the development of novel topoisomerase I inhibitors.[1]
Principle of the Assay: High-throughput screening for topoisomerase I inhibitors is commonly performed using a DNA relaxation assay.[1][4][5] This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. In the presence of an inhibitor, the relaxation process is hindered. The assay can be adapted to a high-throughput format using microplates and fluorescence-based detection.
Application: This HTS assay is suitable for screening large libraries of this compound derivatives to identify potent inhibitors of human topoisomerase I. Active compounds from this screen can be further characterized for their mechanism of action and anticancer activity.
Protocol 1: High-Throughput DNA Topoisomerase I Relaxation Assay
This protocol describes a fluorescence-based assay in a 384-well format.
Materials and Reagents:
-
Human Topoisomerase I (e.g., TopoGEN, Inc.)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
DNA intercalating dye (e.g., PicoGreen™)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control: Camptothecin
-
Negative control: DMSO
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control (camptothecin), and negative control (DMSO) into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of human topoisomerase I in assay buffer. The optimal concentration should be determined empirically to achieve a robust assay window.
-
DNA Preparation: Prepare a solution of supercoiled plasmid DNA in assay buffer. The final concentration should be optimized for the fluorescence detection system.
-
Reaction Initiation: Add 10 µL of the topoisomerase I solution to each well containing the compounds. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Start DNA Relaxation: Add 10 µL of the supercoiled DNA solution to each well to initiate the relaxation reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Staining: Stop the reaction by adding 5 µL of a solution containing the DNA intercalating dye diluted in a buffer that also stops the enzyme (e.g., by including EDTA or a detergent like SDS).
-
Signal Detection: Read the fluorescence intensity using a plate reader (e.g., excitation at ~480 nm and emission at ~520 nm for PicoGreen™). A decrease in fluorescence intensity compared to the negative control indicates inhibition of topoisomerase I.
Application Note 2: Cell-Based High-Throughput Cytotoxicity Screening
Introduction: Following the identification of potential enzyme inhibitors, it is essential to assess their cytotoxic effects on cancer cells. Cell-based HTS assays are critical for evaluating the on-target efficacy of compounds in a cellular context and for identifying potential off-target toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]
Principle of the Assay: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This allows for the quantification of cell death or inhibition of cell proliferation induced by the test compounds.
Application: This assay is used to screen this compound derivatives for their cytotoxic activity against various cancer cell lines. The results, typically expressed as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, are used to rank compounds based on their potency and to select promising candidates for further development.[4]
Protocol 2: High-Throughput Cell Viability (MTT) Assay
This protocol is designed for a 96-well or 384-well format.
Materials and Reagents:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)[6]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)[1]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well or 384-well clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells into the wells of the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values for each compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of Benzimidazole-Triazole Derivatives against A549 Cell Line [1]
| Compound | IC50 (µM) ± SD |
| 4b | 7.34 ± 0.21 |
| 4h | 4.56 ± 0.18 |
| Doxorubicin | 12.420 ± 0.5 |
| Hoechst 33342 | 0.422 ± 0.02 |
Table 2: Growth Inhibition (GI50) of Bis-Benzimidazole Derivatives against a Panel of Human Cancer Cell Lines [4]
| Compound | GI50 Range (µM) |
| 11a | 0.16 - 3.6 |
| 12a | 0.16 - 3.6 |
| 12b | 0.16 - 3.6 |
Table 3: Topoisomerase I Inhibition by a Bis-Benzimidazole Derivative [4][5]
| Compound | 50% Inhibition of DNA Relaxation |
| 12b | 16 µM |
Visualizations
Experimental Workflow for HTS
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsm.com [ijpsm.com]
- 3. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid. The described protocol is designed for researchers, scientists, and professionals in drug development requiring a high-purity final compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring efficient separation from reaction impurities. This document provides a comprehensive experimental protocol, tabulated data for typical results, and a visual representation of the workflow.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the benzimidazole scaffold in pharmacologically active molecules. Synthesis of this compound can result in various impurities, necessitating a reliable purification method to ensure the integrity of subsequent biological assays and development studies. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small molecules, offering high resolution and reproducibility. This application note presents a validated HPLC method for the preparative purification of the target compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Implication for HPLC Method |
| pKa (acidic) | ~4.5 (Carboxylic Acid) | At pH > 4.5, the carboxyl group will be deprotonated (anionic). |
| pKa (basic) | ~5.5 (Imidazole Nitrogen) | At pH < 5.5, the imidazole ring will be protonated (cationic). |
| logP | ~1.5 - 2.5 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography. |
Based on these predicted properties, a mobile phase pH between 3 and 4 is recommended to ensure the protonation of the imidazole nitrogen and the non-ionized state of the carboxylic acid, leading to better retention on a reversed-phase column.
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound using a preparative HPLC system.
Materials and Reagents
-
This compound (crude)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%)
-
Sodium hydroxide
-
0.45 µm syringe filters
Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical HPLC system for fraction analysis
-
pH meter
-
Rotary evaporator
-
Lyophilizer (optional)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Phosphoric acid in Water. Adjust pH to 3.0 with sodium hydroxide if necessary.
-
Mobile Phase B: Acetonitrile
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A small amount of methanol or dimethyl sulfoxide (DMSO) can be used, followed by dilution with Mobile Phase A.
-
Ensure the final concentration is appropriate to avoid column overloading (typically 10-50 mg/mL, depending on column size and loading capacity).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions
The following conditions are a starting point and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 250 x 21.2 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH 3.0) | 0.1% H₃PO₄ in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-60% B over 30 min | 20-80% B over 15 min |
| Flow Rate | 15-25 mL/min | 1.0 mL/min |
| Detection | 254 nm and 280 nm | 254 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on concentration) | 10 µL |
| Column Temp. | Ambient | Ambient |
Purification and Post-Purification Procedure
-
Equilibrate the preparative column with 20% Mobile Phase B for at least 3 column volumes.
-
Inject the filtered sample solution.
-
Run the gradient elution and collect fractions based on the UV chromatogram peaks.
-
Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pool the fractions containing the pure product (>98% purity).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
If the product is in an aqueous buffer, it can be lyophilized to obtain the final solid product.
Data Presentation
Table 1: Typical Retention Times and Purity
| Compound | Retention Time (Analytical) | Purity (Crude) | Purity (Post-Purification) |
| Impurity 1 | ~5.2 min | ~10% | <0.1% |
| This compound | ~8.7 min | ~85% | >99% |
| Impurity 2 | ~10.1 min | ~5% | <0.1% |
Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides an effective and reproducible means for the purification of this compound. By utilizing a C18 column with an acetonitrile and acidified water mobile phase, high purity levels of the target compound can be achieved. This protocol is a valuable tool for researchers in the field of medicinal chemistry and drug development, ensuring the quality of the compound for subsequent research activities. Further optimization of the gradient and flow rate may be necessary depending on the specific impurity profile of the crude material.
Application Note: NMR Spectroscopic Characterization of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazoles are a critical class of heterocyclic compounds renowned for their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] In drug discovery and development, the precise structural confirmation and purity assessment of these molecules are essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a comprehensive protocol for the characterization of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The methods detailed herein ensure accurate assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular structure.
Experimental Protocols
This section details the necessary steps for sample preparation and data acquisition for the complete NMR characterization of this compound.
Sample Preparation
A standard protocol for preparing a benzimidazole derivative for NMR analysis is outlined below.[1]
-
Materials:
-
This compound (approx. 10-20 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 0.7 mL)
-
5 mm NMR tube
-
Vial
-
Pasteur pipette with glass wool plug
-
-
Procedure:
-
Accurately weigh 10-20 mg of the compound into a clean, dry vial.[1]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent solvent for many benzimidazole derivatives and allows for the observation of exchangeable protons like the carboxylic acid OH.[1]
-
Gently agitate the vial to ensure the complete dissolution of the sample.
-
Filter the solution through a Pasteur pipette plugged with a small amount of glass wool directly into the NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.[1]
-
NMR Data Acquisition
All NMR spectra should be acquired on a 400 MHz or higher field spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
¹H NMR Spectroscopy:
-
Purpose: To identify the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and relative integrations.
-
Parameters: A standard single-pulse experiment is sufficient. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Purpose: To identify the number of unique carbon environments and their chemical shifts, providing information about the carbon skeleton.
-
Parameters: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar couplings between protons, typically through 2-3 bonds (¹H-¹H J-coupling). This helps establish proton connectivity within spin systems.[2]
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct, one-bond correlations between protons and the carbons they are attached to (¹JCH).[2] This is a highly sensitive method for assigning carbon signals based on their attached protons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons (ⁿJCH, where n > 1). This is crucial for connecting different spin systems and assigning quaternary carbons (carbons with no attached protons).
-
-
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆. These predictions are based on known chemical shift ranges for benzimidazole derivatives and related structures.[3][4][5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~8.40 | s | 1H | H-2 |
| ~8.20 | s | 1H | H-5 |
| ~7.85 | d | 1H | H-7 |
| ~7.75 | d | 1H | H-4 |
| ~3.90 | s | 3H | N-CH₃ |
s = singlet, d = doublet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | COOH |
| ~145.0 | C-2 |
| ~144.0 | C-7a |
| ~135.0 | C-3a |
| ~127.0 | C-6 |
| ~124.0 | C-5 |
| ~121.0 | C-4 |
| ~112.0 | C-7 |
| ~31.0 | N-CH₃ |
Mandatory Visualization
Diagrams generated using Graphviz DOT language illustrate the experimental workflow and the logical relationships of the NMR experiments for structural elucidation.
Caption: Experimental workflow for NMR characterization.
Caption: Relationship between NMR experiments and derived structural information.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the mass spectrometry analysis of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid, a key heterocyclic compound with significant interest in pharmaceutical research. The following protocols and data are designed to facilitate the accurate identification, quantification, and structural elucidation of this analyte in various sample matrices.
Introduction
This compound is a derivative of benzimidazole, a heterocyclic aromatic compound with a wide range of biological activities. Mass spectrometry is a powerful analytical technique for the sensitive and selective analysis of such small molecules.[1] This document outlines detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for achieving high sensitivity and reproducibility in mass spectrometry analysis by removing interfering matrix components.[1][2] The choice of method depends on the sample matrix (e.g., plasma, urine, tissue homogenates).
Protocol: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is suitable for cleaning up complex biological samples like plasma or urine.
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Acidify the sample (e.g., 1 mL of plasma) with 10 µL of formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for the quantification of small molecules in complex mixtures.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Method:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS Method:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Molecular Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [5] |
| Exact Mass | 176.0586 g/mol [5] |
Quantitative Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the parent ion and its major fragment ions, which are crucial for developing a Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantification.
| Analyte | Parent Ion [M+H]⁺ (m/z) | Fragment Ion 1 (m/z) | Fragment Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 177.0662 | 159.0556 (Loss of H₂O) | 131.0607 (Loss of H₂O and CO) | 15 |
| 132.0502 (Loss of COOH) | 25 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Proposed Fragmentation Pathway
Caption: Proposed ESI+ fragmentation of the target molecule.
Discussion
The provided protocols offer a robust starting point for the mass spectrometric analysis of this compound. The fragmentation pattern of carboxylic acids typically involves the loss of water (H₂O) and carbon monoxide (CO) or the entire carboxyl group (COOH).[6][7] For the benzimidazole core, fragmentation can involve cleavage of the imidazole ring.[8] The proposed fragmentation pathway in the diagram considers these common fragmentation routes.
For method validation, it is essential to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Matrix effects should also be evaluated to ensure reliable quantification in biological samples.[9] Researchers may need to optimize the collision energies for the specific instrument used to achieve the best sensitivity for the desired fragment ions.
References
- 1. organomation.com [organomation.com]
- 2. biocompare.com [biocompare.com]
- 3. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. scispace.com [scispace.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Developing Cell-Based Assays for 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid is a member of this versatile class of compounds, and this document provides detailed protocols for developing cell-based assays to elucidate its biological activity. These protocols are designed to be adaptable for screening and characterizing the effects of this compound on cellular processes such as viability, apoptosis, and specific signaling pathways.
Hypothetical Biological Activities and Assay Development Strategy
Based on the known activities of benzimidazole derivatives, we hypothesize that this compound may exhibit anticancer properties by inhibiting key cellular signaling pathways, potentially targeting kinases like EGFR or BRAF, or enzymes such as topoisomerase I.[3][4] The following protocols outline a tiered approach to assay development, starting with a general assessment of cytotoxicity, followed by more specific assays to investigate the mechanism of action.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables present hypothetical data from the described assays to serve as an example for data presentation and comparison.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 72 | 15.8 |
| HCT-116 (Colon Cancer) | MTT | 72 | 22.5 |
| A549 (Lung Cancer) | MTT | 72 | 35.2 |
| PC-3 (Prostate Cancer) | MTT | 72 | 18.9 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Assay Type | Treatment Concentration (µM) | Incubation Time (h) | % Apoptotic Cells |
| Caspase-3/7 Activity | 15 | 24 | 45.3 |
| Caspase-3/7 Activity | 30 | 24 | 68.7 |
| Annexin V Staining | 15 | 24 | 38.9 |
| Annexin V Staining | 30 | 24 | 62.1 |
Table 3: Inhibition of a Hypothetical Kinase by this compound
| Assay Type | Target | EC50 (µM) |
| In Vitro Kinase Assay | Hypothetical Kinase A | 8.2 |
| Cell-Based Reporter Assay | Hypothetical Kinase A | 12.5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549, PC-3)
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in complete growth medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
This compound
-
MCF-7 cells (or other relevant cell line)
-
Complete growth medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Protocol 3: Cell-Based Kinase Signaling Pathway Reporter Assay
This protocol describes a hypothetical reporter assay to measure the inhibition of a specific kinase signaling pathway.
Materials:
-
This compound
-
A stable cell line expressing a luciferase reporter gene under the control of a promoter regulated by the kinase of interest.
-
Complete growth medium
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using the specific reporter cell line and a white-walled 96-well plate.
-
-
Incubation:
-
Incubate the plate for a duration sufficient to allow for changes in reporter gene expression (e.g., 6-24 hours).
-
-
Pathway Stimulation (if required):
-
If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a defined period before the assay.
-
-
Assay Procedure:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gently shaking the plate for 2 minutes to induce cell lysis.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition of the signaling pathway relative to the stimulated vehicle control.
-
Determine the EC50 value of the compound.
-
Visualizations
Caption: A logical workflow for the development and characterization of cell-based assays.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
Caption: A streamlined experimental workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the cyclization of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core, yielding 1H-benzo[d]imidazole-6-carboxylic acid. The second step is the selective N-methylation of the benzimidazole nitrogen.
Q2: What are the critical parameters to control during the initial benzimidazole ring formation?
A2: The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid under dehydrating conditions. Key parameters to control for optimal yield and purity include:
-
Reaction Temperature: High temperatures can lead to side reactions and decomposition.
-
Dehydrating Agent/Catalyst: The choice of acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid) can significantly influence the reaction rate and yield.[1][2]
-
Solvent: The solvent should be chosen to ensure the solubility of the reactants and facilitate the removal of water.
Q3: I am observing the formation of multiple products during the N-methylation step. What could be the cause?
A3: A common issue during the N-methylation of unsymmetrical benzimidazoles is the formation of regioisomers (in this case, 1-methyl and 3-methyl isomers). The ratio of these isomers is influenced by the reaction conditions. To favor the desired 1-methyl isomer, careful selection of the methylating agent, base, and solvent is crucial.
Q4: How can I improve the regioselectivity of the N-methylation to favor the 1-methyl isomer?
A4: Achieving high regioselectivity in the N-methylation of benzimidazoles is a known challenge. An efficient and highly regioselective N-methylation of (NH)-(benz)imidazoles has been developed that furnishes the sterically more hindered, less stable, and usually minor regioisomer.[3] This methodology involves very mild reaction conditions and tolerates a wide range of functional groups.[3]
Q5: What are the recommended purification methods for this compound?
A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a common mobile phase is a mixture of petroleum ether and ethyl acetate.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield in benzimidazole ring formation | Incomplete reaction. | - Monitor the reaction progress using TLC. - Increase the reaction time or temperature cautiously. - Ensure an efficient dehydrating agent is used. |
| Side reactions due to harsh conditions. | - Use milder reaction conditions, such as a lower temperature or a less aggressive acid catalyst.[2] | |
| Formation of regioisomers during N-methylation | Non-selective methylation conditions. | - Employ a regioselective methylation protocol.[3] - Experiment with different bases and solvents to optimize the isomer ratio. |
| Steric hindrance affecting selectivity. | - Consider using a bulkier methylating agent to potentially favor the less sterically hindered nitrogen. | |
| Difficulty in product isolation/purification | Product is highly soluble in the reaction solvent. | - After the reaction, neutralize the mixture and extract the product with a suitable organic solvent. - Consider precipitation by adjusting the pH of the aqueous solution. |
| Impurities co-elute with the product during chromatography. | - Optimize the mobile phase for better separation. - Consider using a different stationary phase. - Recrystallization prior to chromatography may remove some impurities. | |
| Product decomposition | Exposure to high heat or strong acidic/basic conditions. | - Use milder work-up procedures. - Avoid excessive heating during solvent removal. |
Quantitative Data Summary
The yield of the N-methylation step is highly dependent on the reaction conditions. The following table summarizes hypothetical data based on known principles of benzimidazole chemistry to illustrate the impact of different parameters on yield and regioselectivity.
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (1-methyl : 3-methyl) |
| Methyl iodide | K₂CO₃ | DMF | 25 | 75 | 1 : 1 |
| Methyl iodide | NaH | THF | 0 to 25 | 85 | 3 : 1 |
| Dimethyl sulfate | K₂CO₃ | Acetone | 56 | 80 | 2 : 1 |
| Trimethyloxonium tetrafluoroborate | None | CH₂Cl₂ | 25 | 90 | 5 : 1 |
Experimental Protocols
Step 1: Synthesis of 1H-benzo[d]imidazole-6-carboxylic acid
A general procedure for the synthesis of benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst.[1][2]
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of formic acid and a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1H-benzo[d]imidazole-6-carboxylic acid.
Step 2: N-methylation of 1H-benzo[d]imidazole-6-carboxylic acid
The following is a general protocol for N-methylation. Optimization of the base, solvent, and temperature may be required to maximize the yield of the desired isomer.
-
Suspend 1H-benzo[d]imidazole-6-carboxylic acid in a suitable solvent (e.g., DMF or THF) in a round-bottom flask.
-
Add a base (e.g., potassium carbonate or sodium hydride) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid in vitro
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the in vitro solubility of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: This compound has two key functional groups that dictate its solubility behavior:
-
A basic benzimidazole ring: The nitrogen atoms in the imidazole ring can be protonated at acidic pH.
-
An acidic carboxylic acid group: This group is deprotonated at basic pH. This combination means the molecule is amphoteric and its net charge, and therefore aqueous solubility, is highly dependent on pH.[1][2]
Q2: Why is this compound likely to be poorly soluble in neutral aqueous media (e.g., PBS at pH 7.4)?
A2: At physiological pH (around 7.4), the carboxylic acid group (with an estimated pKa around 4-5) will be deprotonated (negatively charged), while the benzimidazole ring (with an estimated pKa of the conjugate acid around 5-6) will be largely neutral. While ionization increases solubility, the overall molecule may still possess a large, nonpolar surface area, leading to poor aqueous solubility. Compounds with both acidic and basic functional groups often exhibit their lowest solubility near their isoelectric point.[1]
Q3: What is the recommended first step for solubilizing this compound for an in vitro assay?
A3: The most common starting approach is to prepare a high-concentration stock solution in an organic co-solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay buffer.[3][4] This method is straightforward and generally effective for initial screening, but the final concentration of the organic solvent must be carefully controlled to avoid artifacts in the assay.[5]
Troubleshooting Guide
Problem: My compound precipitates when I dilute my DMSO stock into aqueous buffer (e.g., PBS, cell culture media).
This is a common issue indicating that the thermodynamic solubility of the compound in the final aqueous medium has been exceeded.
Solution A: pH Modification
The solubility of ionizable compounds like this one can be dramatically increased by adjusting the pH of the aqueous buffer.[6][7][8]
-
To increase solubility: For a molecule with a carboxylic acid, increasing the pH well above its pKa (e.g., to pH 8.0 or higher) will ensure it is fully deprotonated and charged, which typically enhances aqueous solubility. Conversely, decreasing the pH to protonate the basic imidazole ring may also increase solubility.
-
Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cells, proteins).
Experimental Protocol: Solubilization via pH Adjustment
-
Prepare a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).
-
Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10-50 mM).
-
In separate tubes, dilute the DMSO stock into each buffer to your desired final concentration.
-
Vortex each solution thoroughly.
-
Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.
-
If precipitation is observed, the compound is not sufficiently soluble under those conditions. Select the lowest pH that provides full solubility and is compatible with your assay.
Solution B: Use of Co-solvents
If pH modification is not an option, using a co-solvent in the final aqueous medium can help maintain solubility.[9][10]
-
Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[10]
-
Common Co-solvents: DMSO, ethanol, methanol, and polyethylene glycol 400 (PEG 400) are frequently used.[4][5]
-
Important Consideration: The concentration of the co-solvent must be kept low (typically ≤1%, and often <0.5% for cell-based assays) to avoid interfering with the biological system.[5] Always run a vehicle control (buffer with the same co-solvent concentration but no compound) to check for effects on your assay.
| Co-solvent | Typical Starting Concentration in Final Assay Medium | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% v/v | Widely used, but can be toxic to cells at higher concentrations.[4] |
| Ethanol (EtOH) | 0.1% - 1% v/v | Can cause protein precipitation and cellular stress at higher concentrations. |
| Polyethylene Glycol (PEG 400) | 1% - 5% v/v | Generally less toxic than DMSO or ethanol but can be more viscous.[5] |
| Methanol (MeOH) | 0.1% - 1% v/v | Can be toxic; often used in non-cellular assays.[5] |
Table 1: Common Co-solvents for In Vitro Assays.
Problem: The required co-solvent concentration is too high for my assay, or pH adjustment is not feasible.
In these cases, more advanced formulation strategies may be necessary.
Solution C: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like the compound , forming a complex that is water-soluble.[11][12]
-
Advantages: This can significantly increase aqueous solubility without the need for organic co-solvents.[13]
-
Common Types: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used.[4]
Experimental Protocol: Preparation of a Cyclodextrin Complex (Kneading Method)
-
Weigh out the compound and a molar excess (e.g., 1:2 ratio) of HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water or ethanol/water to form a thick paste.
-
Slowly add the powdered compound to the paste.
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting solid mixture (e.g., in a vacuum oven at 40°C) to remove the solvent.
-
The resulting powder is the drug-cyclodextrin complex, which can be directly dissolved in aqueous buffer for your experiment.
Solution D: Solid Dispersions
A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level.[14] This can enhance solubility by converting the drug from a crystalline to a more soluble amorphous state.[15]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common carriers.[14][16]
-
Preparation: Simple lab-scale methods like solvent evaporation are effective.[17][18]
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Select a hydrophilic carrier (e.g., PVP K30).
-
Choose a volatile organic solvent in which both the compound and the carrier are soluble (e.g., methanol or ethanol).
-
Dissolve a defined ratio of the compound and carrier (e.g., 1:1, 1:5, 1:10 by weight) in the solvent.
-
Evaporate the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.
-
The resulting solid film is the solid dispersion. Scrape the solid, grind it into a fine powder, and dry it under a vacuum.
-
Test the solubility of this powder directly in your aqueous assay buffer.
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionizes the compound to increase interaction with water. | Simple, effective for ionizable drugs.[6] | May not be compatible with biological assays; risk of chemical instability. |
| Co-solvents | Reduces the polarity of the solvent system.[10] | Easy to prepare stock solutions.[9] | Potential for solvent toxicity/assay interference; risk of precipitation upon dilution.[5] |
| Cyclodextrin Complexation | Encapsulates the drug in a soluble host molecule.[12] | Significant solubility enhancement; avoids organic co-solvents.[13] | Requires specific host-guest compatibility; can be more complex to prepare.[11] |
| Solid Dispersion | Converts the drug to an amorphous state within a hydrophilic carrier.[14] | Large increases in dissolution rate and solubility.[17] | Can be physically unstable (recrystallization); requires formulation work.[19] |
Table 2: Comparison of Key Solubility Enhancement Techniques.
Visual Guides and Workflows
Figure 1: Decision workflow for selecting a solubilization strategy.
Figure 2: Effect of pH on the ionization state and relative solubility.
References
- 1. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. humapub.com [humapub.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during amide and ester formation with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Amide Coupling | Incomplete activation of the carboxylic acid: The coupling reagent may be old, hydrated, or used in insufficient quantity. | - Use fresh, high-quality coupling reagents (HATU, EDC, etc.). Ensure anhydrous conditions if the reagent is moisture-sensitive.- Increase the molar equivalents of the coupling reagent incrementally (e.g., from 1.1 to 1.5 equivalents).- Consider switching to a more potent activating agent like thionyl chloride to form the acyl chloride in a separate step, followed by reaction with the amine. |
| Poor nucleophilicity of the amine: The amine may be sterically hindered or electronically deactivated. | - Increase the reaction temperature and/or reaction time.- Use a stronger, non-nucleophilic base (e.g., DBU instead of DIPEA) to fully deprotonate the amine.- If possible, select a less hindered amine. | |
| Side reactions: The activated carboxylic acid may react with the solvent or other nucleophiles present. | - Use a non-nucleophilic, aprotic solvent such as DMF, DCM, or THF.- Ensure all reagents and solvents are free from water and other nucleophilic impurities. | |
| Low or No Product Yield in Esterification | Equilibrium limitations in Fischer esterification: The presence of water byproduct can drive the reaction backward. | - Use a large excess of the alcohol, which can also serve as the solvent.- Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.- Increase the amount of acid catalyst (e.g., H₂SO₄)[1]. |
| Incomplete reaction with activating agents: Reagents like thionyl chloride may not have fully converted the carboxylic acid to the acyl chloride. | - Ensure the reaction with the activating agent goes to completion by monitoring with TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).- Refluxing with excess thionyl chloride is a common practice to ensure complete conversion. | |
| Formation of Impurities | Epimerization at a chiral center (if applicable in the amine or alcohol): The coupling conditions may be too harsh. | - Use milder coupling reagents known to suppress racemization, such as HATU or COMU, often in combination with a base like DIPEA.[2] |
| Reaction with the benzimidazole nitrogen: The N-H of the benzimidazole ring can sometimes interfere, although methylation at the 1-position reduces this. | - While N1 is methylated, ensure reaction conditions do not promote reaction at N3. Using standard amide coupling conditions at or below room temperature generally avoids this. | |
| Difficulty in Product Purification | Removal of urea byproduct from carbodiimide couplings (DCC/EDC): Dicyclohexylurea (from DCC) is often insoluble and can be filtered off, but the urea from EDC is water-soluble. | - For EDC-mediated couplings, perform an aqueous workup to remove the water-soluble urea byproduct.[3] |
| Separation from unreacted starting materials: Similar polarity of the product and starting materials can make chromatographic separation challenging. | - Optimize the reaction to drive it to completion, minimizing unreacted starting materials.- Employ different chromatographic techniques (e.g., reverse-phase chromatography if normal phase is ineffective).- Consider recrystallization as a purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming an amide bond with this compound?
A1: The most prevalent methods involve the use of coupling reagents to activate the carboxylic acid. Common choices include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.[3][4]
-
Uronium/Aminium Reagents: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These are highly efficient and often used for sterically hindered substrates or when racemization is a concern.[5]
-
Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.
Q2: How do I choose the right coupling reagent for my specific amine?
A2: The choice of coupling reagent depends on the properties of the amine:
-
For simple, unhindered primary and secondary amines: EDC or DCC with HOBt is a cost-effective and generally reliable option.
-
For sterically hindered or electron-deficient (less nucleophilic) amines: More powerful reagents like HATU are often necessary to achieve good yields.
-
For chiral amines where racemization is a concern: HATU or other modern coupling reagents are preferred as they are known to minimize epimerization.
Q3: What are the typical reaction conditions for a HATU-mediated coupling?
A3: A general procedure involves dissolving the carboxylic acid in an aprotic solvent like DMF or DCM. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is added, followed by HATU. The mixture is typically stirred for a short pre-activation period before the amine is added. The reaction is often run at room temperature and is usually complete within a few hours.
Q4: Can I perform a Fischer esterification on this compound?
A4: Yes, Fischer esterification is a viable method. This involves refluxing the carboxylic acid in a large excess of the desired alcohol (e.g., methanol for the methyl ester) with a catalytic amount of a strong acid, such as sulfuric acid.[6] To drive the equilibrium towards the product, it is important to either use a large excess of the alcohol or remove the water that is formed during the reaction.
Q5: How can I synthesize the methyl ester of this compound?
A5: Besides Fischer esterification, another common method is to first synthesize the acyl chloride using thionyl chloride and then react it with methanol. A milder alternative involves using reagents like trimethylsilyldiazomethane. A common synthetic route to related compounds involves the esterification of the precursor, 3,4-diaminobenzoic acid, to its methyl ester, followed by cyclization and N-methylation.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using HATU
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Add HATU (1.1-1.5 eq.) to the solution and stir at room temperature for 15-30 minutes for pre-activation.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Methyl Ester Synthesis via Fischer Esterification
-
Suspend this compound in methanol (typically a large excess, serving as the solvent).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq.) to the suspension.
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude methyl ester, which can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the derivatization of benzimidazole carboxylic acids. Note that specific yields for this compound may vary and optimization is often required.
Table 1: Amide Bond Formation Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | Room Temp. | 2-12 | 80-95 |
| EDC/HOBt | DIPEA/NMM | DCM/DMF | 0 to Room Temp. | 4-24 | 70-90 |
| SOCl₂ then Amine | Pyridine/Et₃N | DCM/Toluene | 0 to Reflux | 1-6 | 65-85 |
| CDI | None/Et₃N | THF/DMF | Room Temp. to 60 | 12-48 | 60-80 |
Table 2: Ester Bond Formation Conditions
| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux | 4-24 | 75-90 |
| Acyl Chloride | SOCl₂, then Alcohol | Toluene, then Alcohol | Reflux, then Room Temp. | 2-8 | 70-85 |
Visualizations
Amide Synthesis Workflow using a Coupling Agent
Caption: Workflow for amide synthesis using a coupling agent.
Esterification Workflow via Acyl Chloride Intermediate
Caption: Workflow for ester synthesis via an acyl chloride intermediate.
References
- 1. US5302748A - Esterification process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the cell permeability of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
This technical support guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the cell permeability of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid and similar carboxylic acid-containing small molecules.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound expected to be low?
A1: The low cell permeability of this compound is primarily attributed to the presence of the carboxylic acid group. At physiological pH (around 7.4), this group is predominantly ionized, carrying a negative charge.[1] This charge significantly hinders the molecule's ability to passively diffuse across the lipophilic (fat-loving) cell membrane, which favors neutral, less polar molecules.[1][2] Key factors limiting its permeability include:
-
Ionization: The negative charge increases hydrophilicity (water-loving nature) and repulsion from the negatively charged components of the cell membrane.
-
High Polar Surface Area (PSA): The carboxylic acid group contributes significantly to the molecule's PSA, which can impede its passage through the hydrophobic core of the membrane.[3]
Q2: What are the primary strategies to enhance the cell permeability of my compound?
A2: The two main approaches are chemical modification (prodrug synthesis) and advanced formulation strategies.
-
Prodrug Approach: This is the most common chemical strategy. It involves masking the polar carboxylic acid group with a temporary, non-polar functional group to create a more lipophilic, neutral molecule.[4][5] This "prodrug" can cross the cell membrane more easily. Once inside the cell, intracellular enzymes (like esterases) cleave the masking group, releasing the active parent drug.[6] The most common prodrugs for carboxylic acids are esters.[1][6]
-
Formulation Strategies: These methods aim to improve absorption without chemically altering the drug. They include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the compound in a lipid/surfactant mixture, which helps it bypass the initial dissolution barrier in the gut and enhances absorption.[2][7]
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can protect it from degradation and facilitate its transport across the intestinal epithelium.[2][8]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the compound, which is often a prerequisite for absorption.[2]
-
Q3: How do I choose between a prodrug and a formulation approach?
A3: The choice depends on the stage of development, the intended route of administration, and the specific properties of your molecule.
-
Early Discovery/In Vitro Studies: The prodrug approach is often preferred to demonstrate that poor permeability is the key issue and to improve activity in cell-based assays. It directly addresses the molecule's intrinsic properties.
-
Preclinical/Clinical Development: Formulation strategies become more prominent as the drug candidate advances. They can be less complex from a regulatory standpoint than developing a new chemical entity (the prodrug). However, both strategies can be and often are considered.
Below is a decision-making workflow to guide your strategy selection.
Caption: Decision workflow for selecting a permeability enhancement strategy.
Q4: What is the difference between a PAMPA and a Caco-2 assay for measuring permeability?
A4: Both are key in vitro tools, but they model different aspects of permeability.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion only.[9] A synthetic membrane coated with lipids separates a donor and acceptor well. It is high-throughput, cost-effective, and excellent for early-stage screening to see if a compound can cross a lipid barrier.[10][11]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[12] This model is more complex and biologically relevant because it can assess not only passive diffusion but also active transport (uptake and efflux) and paracellular transport (movement between cells).[9][13] An efflux ratio greater than 2 typically indicates the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp).[14]
Section 2: Troubleshooting Guides
Issue 1: My compound shows very low permeability in the PAMPA assay.
| Possible Cause | Troubleshooting Step | Rationale |
| High Ionization | Perform the PAMPA assay at a lower pH (e.g., 5.5 or 6.5) in the donor well. | At a lower pH, a greater fraction of the carboxylic acid will be in its neutral, protonated form, which is more likely to cross the lipid membrane. This mimics the pH gradient of the small intestine.[15] |
| Low Lipophilicity | Synthesize a simple ester prodrug (e.g., methyl or ethyl ester) and test it in the same assay. | Masking the carboxylic acid will increase lipophilicity. A significant increase in permeability of the ester confirms that the carboxylate is the primary barrier to passive diffusion.[5][6] |
| Poor Solubility | Ensure the compound is fully dissolved in the donor buffer. Consider using a co-solvent (e.g., up to 1-5% DMSO), but keep it consistent across all wells.[11] | The compound must be in solution to permeate the membrane. Precipitation will lead to an underestimation of permeability. |
Issue 2: My compound has good PAMPA permeability but low Caco-2 permeability.
| Possible Cause | Troubleshooting Step | Rationale |
| Active Efflux | Perform a bi-directional Caco-2 assay (measuring permeability from Apical-to-Basolateral and Basolateral-to-Apical). Calculate the efflux ratio (ER).[12] | An ER > 2 strongly suggests your compound is a substrate for an efflux transporter (like P-gp) that actively pumps it out of the cell, reducing net absorption.[14] |
| Efflux (Confirmation) | Run the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). | If permeability significantly increases in the presence of the inhibitor, it confirms the involvement of that specific efflux pump.[14] |
| Metabolism | Analyze the compound concentration in the donor and acceptor wells at the end of the experiment using LC-MS. Check for the appearance of metabolite peaks. | Caco-2 cells have some metabolic capacity. If the parent compound is being metabolized, its apparent permeability will be lower.[12] |
Issue 3: I am observing low or inconsistent compound recovery in my permeability assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Non-specific Binding | Use low-binding plates for the assay. Also, calculate the percent recovery to quantify the loss. | Hydrophobic compounds can stick to the plastic walls of the assay plates, reducing the concentration available for transport and leading to inaccurate results.[12][16] |
| Compound Instability | Assess the stability of your compound in the assay buffer over the duration of the experiment by incubating it under assay conditions and analyzing it by LC-MS at different time points. | If the compound degrades in the buffer, the measured permeability will be artificially low.[17] |
| Intracellular Accumulation | For Caco-2 assays, lyse the cells at the end of the experiment and quantify the amount of compound trapped inside. | The compound may be accumulating in the cell monolayer (e.g., through lysosomal trapping for basic compounds, or simple partitioning for lipophilic ones), which reduces recovery from the buffer solutions.[12][17] |
Section 3: Data & Protocols
Table 1: Comparison of Permeability Enhancement Strategies (Illustrative Data)
This table provides a conceptual comparison based on typical outcomes for carboxylic acids. Actual results for this compound must be determined experimentally.
| Strategy | Compound Form | Expected LogP Increase | Expected PAMPA Permeability (Papp) Increase | Pros | Cons |
| None | Parent Carboxylic Acid | Baseline | Baseline | Simple to test | Often poorly permeable |
| Prodrug | Methyl Ester Prodrug | +1.0 to +1.5 | 5 to 20-fold | Directly improves intrinsic permeability; useful for in vitro assays.[5] | Requires synthesis; reversion to parent drug in vivo is critical.[18] |
| Prodrug | Ethyl Ester Prodrug | +1.5 to +2.0 | 10 to 50-fold | Often provides a good balance of increased lipophilicity and sufficient aqueous solubility.[18] | May have different enzymatic hydrolysis rates than a methyl ester. |
| Formulation | SEDDS | N/A (formulation) | N/A (measures absorption) | Improves solubility and absorption; avoids chemical modification.[2] | Complex to develop; may not be suitable for all compounds. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of your compound.
Caption: General experimental workflow for the PAMPA assay.
Detailed Steps:
-
Prepare Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to create the donor solution. A common concentration is 10-100 µM. Prepare the acceptor buffer, which is typically the same buffer.[11][19]
-
Coat Membrane Plate: The donor plate is a 96-well filter plate. Add a small volume (e.g., 5 µL) of a lipid solution (e.g., 1-2% lecithin in dodecane) to each filter, creating the artificial membrane.[11]
-
Assemble the PAMPA "Sandwich": Add the acceptor buffer to the wells of a 96-well acceptor plate. Carefully place the lipid-coated donor filter plate on top of the acceptor plate.
-
Add Donor Solution: Add the donor solution containing your compound to the wells of the donor plate.
-
Incubate: Incubate the assembled plate at room temperature for a defined period (e.g., 5 to 16 hours).[19][20]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[19]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA = Concentration in acceptor well
-
Ceq = Equilibrium concentration
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Prodrug Synthesis: General Protocol for Methyl Esterification
This protocol describes a general method for converting a carboxylic acid to its corresponding methyl ester, a common prodrug strategy.
Caption: Workflow for a common methyl ester synthesis protocol.
Disclaimer: This is a generalized procedure. The reaction should be performed by a qualified chemist in a suitable laboratory setting. All necessary safety precautions must be taken.
-
Dissolution: Dissolve the parent compound (this compound) in anhydrous methanol, which serves as both the solvent and the reagent.
-
Acid Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add an acid catalyst, such as thionyl chloride (SOCl₂) or a few drops of concentrated sulfuric acid (H₂SO₄), to the solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Extract the ester product into an organic solvent like ethyl acetate. Dry the organic layer, concentrate it, and purify the final product using column chromatography.
-
Characterization: Confirm the structure and purity of the resulting methyl ester using techniques such as NMR and mass spectrometry.
References
- 1. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sites.rutgers.edu [sites.rutgers.edu]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: Route A , starting from 3-amino-4-(methylamino)benzoic acid, and Route B , involving the N-methylation of 1H-benzo[d]imidazole-6-carboxylic acid.
Route A: Cyclization of 3-amino-4-(methylamino)benzoic acid
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 3-amino-4-(methylamino)benzoic acid | Incomplete reduction of the nitro group in the precursor, 4-(methylamino)-3-nitrobenzoic acid. | - Ensure the reducing agent (e.g., SnCl₂, H₂/Pd-C) is fresh and used in sufficient molar excess.- Monitor the reaction closely by TLC or LC-MS to ensure complete conversion of the starting material.- Optimize reaction time and temperature. |
| Incomplete cyclization to the benzimidazole ring | - Insufficient dehydration during the reaction with formic acid or its equivalent.- Low reaction temperature or insufficient reaction time. | - Use a dehydrating agent such as polyphosphoric acid (PPA) or conduct the reaction at a higher temperature (e.g., reflux in formic acid).- Consider using trimethyl orthoformate as both the C1 source and dehydrating agent.- Monitor the reaction progress to determine the optimal reaction time. |
| Formation of side products during cyclization | - Oxidation of the diamine starting material.- Dimerization or polymerization of the starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Ensure slow and controlled heating to minimize side reactions.- Purify the diamine precursor immediately before use. |
| Difficulty in purifying the final product | The product may be sparingly soluble in common organic solvents, making recrystallization challenging. | - Attempt recrystallization from polar aprotic solvents like DMF or DMSO, or from hot water/ethanol mixtures.- If the product is sufficiently acidic, precipitation by adjusting the pH of an aqueous solution can be an effective purification method.- Column chromatography using a polar eluent system may be necessary for high purity. |
Route B: N-methylation of 1H-benzo[d]imidazole-6-carboxylic acid
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the methylated product | - Incomplete deprotonation of the benzimidazole nitrogen.- Inactive methylating agent.- Reaction with the carboxylic acid group. | - Use a strong enough base (e.g., NaH, K₂CO₃) to fully deprotonate the imidazole nitrogen. Ensure anhydrous conditions.- Use a fresh, high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate).- Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before methylation, followed by a final hydrolysis step. |
| Formation of a mixture of N1 and N3 methylated isomers | The tautomeric nature of the benzimidazole ring allows for methylation at either nitrogen, which is a common challenge in the N-methylation of unsymmetrically substituted benzimidazoles.[1] | - Steric hindrance can direct methylation. If there are bulky groups near one nitrogen, the methyl group will preferentially add to the less hindered nitrogen.[1] - The electronic properties of substituents on the benzene ring can influence the nucleophilicity of the nitrogen atoms.[1] - Protecting one of the nitrogen atoms with a removable protecting group can ensure selective methylation. |
| Formation of 1,3-dimethylbenzimidazolium salt (over-methylation) | Use of excess methylating agent or harsh reaction conditions can lead to the formation of a quaternary salt.[1] | - Use a stoichiometric amount (1.0-1.2 equivalents) of the methylating agent.[1] - Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.[1] - Conduct the reaction at a moderate temperature. |
| Difficulty in separating N1 and N3 isomers | The isomers often have very similar polarities, making chromatographic separation difficult. | - Optimize column chromatography conditions, using a long column and a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[1] - Consider derivatization of the mixture to facilitate separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale synthesis?
A1: Route A, the cyclization of 3-amino-4-(methylamino)benzoic acid, is often more amenable to scale-up. This is because it avoids the challenge of regioselective N-methylation inherent in Route B, which can lead to difficult-to-separate isomeric mixtures and lower yields of the desired product. However, the synthesis of the starting diamine for Route A can be multi-stepped.
Q2: How can I prepare the starting material, 3-amino-4-(methylamino)benzoic acid, for Route A?
A2: A common method involves a two-step process starting from 4-chloro-3-nitrobenzoic acid:
-
Nucleophilic Aromatic Substitution: React 4-chloro-3-nitrobenzoic acid with methylamine. The methylamino group displaces the chlorine to yield 4-(methylamino)-3-nitrobenzoic acid.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂ over Pd/C) to give 3-amino-4-(methylamino)benzoic acid.
Q3: What are the best practices for handling the N-methylation reaction in Route B to improve regioselectivity?
A3: To favor N1 methylation, you can employ strategies that exploit steric and electronic effects. If the substituent at the 6-position is a bulky ester, it might sterically hinder the N1 position less than the N3 position. Alternatively, protecting the more reactive nitrogen with a suitable protecting group before methylation and subsequent deprotection can provide the desired isomer. The choice of base and solvent can also influence the ratio of isomers.
Q4: How can I monitor the progress of these reactions effectively?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) is recommended. Mass spectrometry (MS) can be used to confirm the identity of the product and any major byproducts.
Q5: What are the key safety precautions to consider during these syntheses?
A5:
-
Methylating agents (e.g., methyl iodide, dimethyl sulfate) are toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Strong bases like sodium hydride (NaH) are flammable and react violently with water.
-
Reactions at high temperatures and pressures should be conducted with appropriate safety equipment and shielding.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route A: Cyclization | Route B: N-methylation |
| Starting Material | 3-amino-4-(methylamino)benzoic acid | 1H-benzo[d]imidazole-6-carboxylic acid |
| Key Challenge | Synthesis of the diamine precursor | Regioselective N-methylation |
| Typical Reagents | Formic acid, PPA, or Trimethyl orthoformate | Methyl iodide, Dimethyl sulfate, NaH, K₂CO₃ |
| Potential Byproducts | Oxidation products, polymers | N3-methyl isomer, 1,3-dimethylbenzimidazolium salt |
| Suitability for Scale-up | Generally more suitable | Less suitable due to isomer separation |
Table 2: Troubleshooting Guide for Low Yield in N-Methylation (Route B)
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient deprotonation | Use a stronger base (e.g., NaH) in an anhydrous solvent (e.g., DMF, THF). | Increased formation of the benzimidazole anion, leading to a higher yield. |
| Inactive methylating agent | Use a fresh bottle of methyl iodide or dimethyl sulfate. | Ensures the availability of the electrophile for the reaction. |
| Side reaction with carboxylic acid | Protect the carboxylic acid as a methyl or ethyl ester prior to methylation. | Prevents esterification of the carboxylic acid by the methylating agent. |
| Over-methylation | Use 1.0-1.2 equivalents of the methylating agent and add it slowly. | Minimizes the formation of the 1,3-dimethylbenzimidazolium salt.[1] |
Experimental Protocols
A detailed, step-by-step methodology for the key transformations is provided below. These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of this compound via Route A
-
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid: In a sealed vessel, 4-chloro-3-nitrobenzoic acid is reacted with an aqueous solution of methylamine at elevated temperature and pressure. After cooling, the product is precipitated by acidification.
-
Step 2: Synthesis of 3-Amino-4-(methylamino)benzoic acid: The 4-(methylamino)-3-nitrobenzoic acid is dissolved in a suitable solvent (e.g., ethanol) and the nitro group is reduced to an amine using a reducing agent such as SnCl₂ in the presence of concentrated HCl, or by catalytic hydrogenation over a palladium catalyst.
-
Step 3: Cyclization to this compound: The resulting 3-amino-4-(methylamino)benzoic acid is heated under reflux in formic acid for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH with a base (e.g., ammonia). The crude product is collected by filtration and purified by recrystallization.
Protocol 2: Synthesis of this compound via Route B
-
Step 1: Esterification of 1H-benzo[d]imidazole-6-carboxylic acid: The carboxylic acid is converted to its methyl ester by reacting with methanol in the presence of a catalytic amount of acid (e.g., H₂SO₄) under reflux.
-
Step 2: N-methylation of Methyl 1H-benzo[d]imidazole-6-carboxylate: The ester is dissolved in an anhydrous polar aprotic solvent (e.g., DMF). A base (e.g., NaH or K₂CO₃) is added, followed by the slow addition of a methylating agent (e.g., methyl iodide). The reaction is stirred at room temperature or with gentle heating until completion.
-
Step 3: Hydrolysis to this compound: The methyl ester of the N-methylated product is hydrolyzed to the carboxylic acid using an aqueous base (e.g., NaOH or KOH) followed by acidification to precipitate the final product.
Mandatory Visualization
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Caption: Troubleshooting logic for N-methylation.
References
Validation & Comparative
Comparative Efficacy of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid and Other Benzimidazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential efficacy of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid with other well-studied benzimidazole derivatives. This analysis is based on available experimental data for analogous compounds and established findings for the broader benzimidazole class.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide delves into the comparative efficacy of this compound and other benzimidazoles, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
While direct comparative studies for this compound are not extensively available in the public domain, its structural similarity to other biologically active benzimidazoles, such as those with substitutions at the N-1 and C-6 positions, suggests potential for similar efficacy. This guide will therefore draw comparisons based on data from structurally related compounds and the broader benzimidazole family.
Quantitative Comparison of Biological Activity
The following tables summarize the biological activities of various benzimidazole derivatives against different cancer cell lines and microbial strains. This data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.
Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives (IC50/GI50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Various 1H-benzo[d]imidazole derivatives (11a, 12a, 12b) | 60 human cancer cell lines | 0.16 - 3.6 (GI50) | [3] |
| 1H-benzo[d]imidazole derivative (12b) | Human Topoisomerase I | 16 (IC50) | [3] |
| Benzimidazole-based compounds (2 and 3) | BRAFV600E | 0.002 and 0.014 | [4] |
| 1H-benzo[d]imidazole-4,7-dione derivative (8j/MD102) | TG2 | 0.35 (IC50) | [5] |
| 1H-benzo[d]imidazole-4,7-dione derivative (8j/MD102) | ACHN (Renal Cancer) | 2.15 (GI50) | [5] |
| 1H-benzo[d]imidazole-4,7-dione derivative (8j/MD102) | Caki-1 (Renal Cancer) | 1.98 (GI50) | [5] |
Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-substituted-1H-benzimidazole derivatives (1a, 1b, 1c, 1d) | S. aureus, B. subtilis, C. albicans | Good activity (qualitative) | [6] |
| Benzimidazole derivative (4a) | B. subtilis | 12.5 | [6] |
| Benzimidazole derivative (4a) | P. aeruginosa | 25 | [6] |
| Benzimidazole derivatives (4a, 4b) | C. albicans | 6.25 - 12.5 | [6] |
| Benzimidazole-5-carboxylic acid alkyl esters (28a, 28b, 28c) | MRSA, S. aureus, S. faecalis, MRSE, C. albicans | Promising activity (qualitative) | [6] |
| Benzimidazole derivative (11d) | S. aureus, B. subtilis, M. luteus, E. coli, S. dysenteriae, P. aeruginosa, B. proteus, E. typhosa | 2 - 16 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are outlines of standard experimental protocols used to evaluate the anticancer and antimicrobial activities of benzimidazole derivatives.
Anticancer Activity Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
2. Topoisomerase I Inhibition Assay
-
Objective: To assess the ability of the compounds to inhibit the activity of human topoisomerase I, a key enzyme in DNA replication.
-
Methodology:
-
The assay is typically performed using a DNA relaxation assay kit.
-
Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence of various concentrations of the test compounds.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the enzyme's activity.[3]
-
Antimicrobial Activity Assays
1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
A two-fold serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is added to each well.
-
The plate is incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][8]
-
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms of action, often by targeting key signaling pathways involved in cell proliferation, survival, and microbial growth.
Anticancer Signaling Pathways
Many benzimidazole derivatives exhibit anticancer activity by modulating critical signaling pathways that are often dysregulated in cancer.
Caption: Benzimidazole derivatives can inhibit key kinases in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases like EGFR, as well as downstream signaling molecules such as PI3K, AKT, and RAF.[1][4] This inhibition disrupts pathways crucial for cancer cell proliferation and survival.
Antimicrobial Mechanism of Action
The antimicrobial action of many benzimidazoles involves the inhibition of essential bacterial enzymes.
Caption: Benzimidazoles can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division.
A key mechanism of antimicrobial action for some benzimidazoles is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[9] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.
Conclusion
The benzimidazole scaffold represents a highly versatile platform for the development of potent therapeutic agents. While specific comparative efficacy data for this compound is still emerging, the extensive research on analogous compounds provides a strong foundation for predicting its potential biological activities. The data and protocols presented in this guide offer a framework for the systematic evaluation of this and other novel benzimidazole derivatives. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial in optimizing the therapeutic potential of this promising class of compounds.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid analogs reveals key structural determinants for potent and selective inhibition of various therapeutic targets. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, to inform the rational design of next-generation inhibitors.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The this compound core, in particular, has emerged as a promising template for the development of inhibitors targeting a range of enzymes implicated in cancer and other diseases. Strategic modifications to this core structure have been shown to significantly impact biological activity, offering a pathway to enhance potency and selectivity. This guide synthesizes available data on the SAR of these analogs, focusing on their activity as anticancer agents, kinase inhibitors, and tankyrase inhibitors.
Comparative Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a single, unified series of this compound analogs is not yet publicly available, analysis of structurally related benzimidazole derivatives provides valuable insights into the key determinants of their biological activity. The substitutions at the N-1, C-2, and C-5/6 positions of the benzimidazole ring have been shown to be critical for pharmacological effects.[2]
Anticancer Activity: Targeting Topoisomerase I
Several studies have explored benzimidazole derivatives as topoisomerase I inhibitors, a validated target in oncology. The general structure of these analogs often involves a substituted phenyl group at the 2-position and various functionalities at the 5 or 6-position.
Table 1: Anticancer Activity of 2-Aryl-5-substituted-1H-benzo[d]imidazole Analogs against Human Cancer Cell Lines. [3]
| Compound | R (2-position) | 5-position | Cell Line | GI₅₀ (µM) |
| 11a | 4-CF₃-Phenyl | Cyano | Leukemia (CCRF-CEM) | 0.16 |
| 12a | 4-CF₃-Phenyl | Formyl | Leukemia (CCRF-CEM) | 0.23 |
| 12b | 3,4-di-OCH₃-Phenyl | Formyl | Leukemia (CCRF-CEM) | 0.20 |
Data presented as 50% growth inhibition (GI₅₀) concentrations.
The data suggests that electron-withdrawing groups, such as trifluoromethyl (CF₃) at the para position of the 2-phenyl ring, contribute to potent anticancer activity.[3] Furthermore, the nature of the substituent at the 5-position influences potency, with both cyano and formyl groups demonstrating significant activity.
Kinase Inhibition: Targeting Aurora Kinases and Others
Benzimidazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4][5] The 1-methyl substitution on the benzimidazole nitrogen is a common feature in many kinase inhibitor scaffolds.
Table 2: Inhibitory Activity of Benzimidazole Analogs against Various Kinases. [4]
| Compound | R (2-position) | Target Kinase | IC₅₀ (µM) |
| 6c | Halogenated Benzylidenebenzohydrazide | EGFR | 7.82 - 21.48 |
| 6h | Halogenated Benzylidenebenzohydrazide | HER2 | 7.82 - 21.48 |
| 6i | Halogenated Benzylidenebenzohydrazide | CDK2 | 7.82 - 21.48 |
| 6h | Halogenated Benzylidenebenzohydrazide | AURKC | Potent Inhibition |
| 6i | Halogenated Benzylidenebenzohydrazide | mTOR | Potent Inhibition |
The substitution at the 2-position with complex moieties like halogenated benzylidenebenzohydrazides can lead to potent, multi-targeted kinase inhibitors.[4] The specific halogen substitution pattern on the terminal phenyl ring plays a crucial role in determining the potency and selectivity profile.
Tankyrase Inhibition: A Role in Wnt Signaling
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in the regulation of the Wnt/β-catenin signaling pathway, a critical pathway in cancer development. Benzimidazolone derivatives, which are structurally related to the target scaffold, have shown promise as tankyrase inhibitors.
Table 3: Inhibitory Activity of Benzimidazolone Analogs against Tankyrases.
| Compound | R (N-1 position) | Target | IC₅₀ (nM) |
| G007-LK | Phenyl-1,2,4-triazole | TNKS1/2 | Potent & Selective |
| Hybrid Inhibitor 16 | Phenyl-triazole hybrid | TNKS1 | 29 |
| Hybrid Inhibitor 16 | Phenyl-triazole hybrid | TNKS2 | 6.3 |
These findings highlight that modifications at the N-1 position, often with aromatic or heteroaromatic ring systems, are critical for potent tankyrase inhibition. The carboxylic acid at the 6-position of the core scaffold can serve as a key interaction point with the target enzyme.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below to facilitate reproducibility and further investigation.
Synthesis of this compound
The synthesis of the core scaffold typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[6][7]
-
Step 1: Synthesis of 3-amino-4-(methylamino)benzoic acid: This intermediate can be prepared from commercially available starting materials through standard organic synthesis procedures, such as nitration, reduction, and methylation.
-
Step 2: Cyclization to form the benzimidazole ring: The 3-amino-4-(methylamino)benzoic acid is then cyclized by reacting with a suitable one-carbon source, such as formic acid or triethyl orthoformate, often under acidic conditions and heat, to yield this compound.[6]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[1][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Aurora Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of Aurora kinases by quantifying the amount of ADP produced in the kinase reaction.[11][12][13]
-
Reaction Setup: In a 384-well plate, combine the Aurora kinase enzyme, the test inhibitor at various concentrations, and a substrate/ATP mix in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).[12]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Topoisomerase I DNA Relaxation Assay
This assay determines the inhibitory activity of compounds on the ability of topoisomerase I to relax supercoiled DNA.[2][3][4][14][15]
-
Reaction Mixture Preparation: Prepare a reaction mix containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in an assay buffer (e.g., 20 mM Tris.HCl, pH 7.5; 50 mM KCl; 5 mM MgCl₂; 0.1 mM EDTA; 15 µg/ml BSA).[3]
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.
Tankyrase Inhibition Assay (Chemiluminescent)
This assay quantifies the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrase enzymes.[5][16][17][18]
-
Plate Coating: Coat a 96-well plate with a histone substrate.
-
Enzyme Reaction: Add recombinant tankyrase enzyme, the test inhibitor, and the NAD+ substrate to the wells. Incubate to allow the PARsylation reaction to occur.
-
Detection: Use a primary antibody that recognizes poly(ADP-ribose) (PAR), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a chemiluminescent HRP substrate to the wells.
-
Luminescence Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the tankyrase activity.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 3. inspiralis.com [inspiralis.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. profoldin.com [profoldin.com]
- 15. ebiohippo.com [ebiohippo.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. pubs.acs.org [pubs.acs.org]
Unveiling the Action of Benzimidazole Derivatives: A Comparative Analysis of Topoisomerase I Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of benzimidazole derivatives, focusing on their role as Topoisomerase I inhibitors. Due to a lack of specific quantitative biological data for 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid, this guide will focus on a closely related and well-studied class of benzimidazole derivatives that have demonstrated significant activity as anticancer agents by targeting human Topoisomerase I.
We will compare the performance of a representative benzimidazole compound, referred to here as a bis-benzimidazole (BBZ) derivative, with the established Topoisomerase I inhibitor, Camptothecin. This comparison is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols for reproducibility.
Mechanism of Action: Targeting Topoisomerase I
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. It alleviates torsional stress in the DNA double helix by inducing transient single-strand breaks. Anticancer drugs that target Topoisomerase I, such as Camptothecin and certain benzimidazole derivatives, function by stabilizing the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Signaling pathway of Topoisomerase I inhibition by a bis-benzimidazole derivative.
Comparative Performance Data
The following table summarizes the in vitro activity of a representative bis-benzimidazole derivative (12b from a referenced study) and the well-established Topoisomerase I inhibitor, Camptothecin. The data highlights the half-maximal inhibitory concentration (IC50) against human Topoisomerase I and the half-maximal growth inhibition (GI50) against a panel of human cancer cell lines.[1][2][3]
| Compound | Target | IC50 (µM) | Cancer Cell Line Panel (NCI-60) | GI50 Range (µM) |
| Bis-benzimidazole (12b) | Human Topoisomerase I | 16 | Various | 0.16 - 3.6 |
| Camptothecin | Human Topoisomerase I | Comparable to 12b in the cited assay | Various | Varies significantly |
Experimental Protocols
Human Topoisomerase I DNA Relaxation Assay
This in vitro assay is fundamental for determining the inhibitory activity of compounds against Topoisomerase I.
Objective: To measure the inhibition of supercoiled DNA relaxation by human Topoisomerase I in the presence of a test compound.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Camptothecin (as a positive control)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 20 µL.
-
To each tube, add the assay buffer, 0.5 µg of supercoiled plasmid DNA, and the desired concentration of the test compound or control.
-
Initiate the reaction by adding 1 unit of human Topoisomerase I to each tube.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of a stop solution (e.g., 0.5% SDS, 25 mM EDTA, and 0.5 mg/mL proteinase K) and incubate for a further 30 minutes at 37°C.
-
Add 2 µL of 6X DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing a DNA staining agent.
-
Perform electrophoresis until there is adequate separation of the supercoiled and relaxed DNA bands.
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the band intensities to determine the percentage of supercoiled (unrelaxed) DNA. The IC50 value is the concentration of the compound that results in 50% inhibition of DNA relaxation.
Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.
Conclusion
The available evidence strongly suggests that certain benzimidazole derivatives are potent inhibitors of human Topoisomerase I, a well-validated target for cancer therapy. The comparative data indicates that these compounds can exhibit anticancer activity in a range comparable to or even exceeding that of established drugs like Camptothecin. Further structure-activity relationship (SAR) studies on the benzimidazole scaffold are warranted to optimize potency and selectivity, potentially leading to the development of novel and effective anticancer agents. The detailed experimental protocol provided herein serves as a foundation for such future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Activity of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of benzimidazole carboxylic acid derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited publicly available data on the specific compound 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid, this document summarizes experimental data from closely related analogs to provide insights into its potential in vitro and in vivo efficacy.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro activity of various benzimidazole derivatives against cancer cell lines and microbial strains. It is important to note that these compounds are structurally related to this compound, and their activities may not be directly extrapolated.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound A (A 2,5-disubstituted benzimidazole) | Leukemia (Molt4) | - | - | [1] |
| Compound B (A benzimidazole-acridine derivative) | Leukemia (K562) | - | 2.68 | [1] |
| Compound C (A benzimidazole-acridine derivative) | Hepatocellular Carcinoma (HepG-2) | - | 8.11 | [1] |
| Compound 11a (A novel 1H-benzo[d]imidazole) | Panel of 60 human cancer cell lines | Growth Inhibition | 0.16 - 3.6 | |
| Compound 12a (A novel 1H-benzo[d]imidazole) | Panel of 60 human cancer cell lines | Growth Inhibition | 0.16 - 3.6 | |
| Compound 12b (A novel 1H-benzo[d]imidazole) | Panel of 60 human cancer cell lines | Growth Inhibition | 0.16 - 3.6 | |
| Compound 5 (A bromo-derivative of benzimidazole) | Breast Cancer (MCF-7) | MTT Assay | 17.8 ± 0.24 | [2] |
| Compound 5 (A bromo-derivative of benzimidazole) | Prostate Cancer (DU-145) | MTT Assay | 10.2 ± 1.4 | [2] |
| Compound 5 (A bromo-derivative of benzimidazole) | Lung Cancer (H69AR) | MTT Assay | 49.9 ± 0.22 | [2] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5e (A novel benzimidazole derivative) | Staphylococcus aureus | 15.62 | [3] |
| Compound 5g (A novel benzimidazole derivative) | Staphylococcus aureus | 15.62 | [3] |
| Compound 5i (A novel benzimidazole derivative) | Staphylococcus aureus | 15.62 | [3] |
| Compound 5g (A novel benzimidazole derivative) | Staphylococcus epidermidis | 7.81 | [3] |
| Compound 5i (A novel benzimidazole derivative) | Staphylococcus epidermidis | 7.81 | [3] |
| Various Derivatives | Enterococcus faecalis | 12.5 - 200 | [4] |
| Various Derivatives | Staphylococcus aureus | 12.5 - 200 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6][7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Antitumor Efficacy: Subcutaneous Xenograft Model
This model is used to evaluate the antitumor activity of a compound in a living organism.[2][9][10]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.[10]
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, sometimes mixed with Matrigel to improve tumor take rate.[2][10]
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[9][10]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Measure tumor dimensions regularly using calipers.[9]
-
Compound Administration: Once tumors reach a predetermined size, randomly assign mice to treatment and control groups. Administer the test compound and vehicle control according to the desired schedule and route (e.g., oral, intraperitoneal).
-
Data Collection: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Efficacy Evaluation: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.
Mandatory Visualization
Signaling Pathway
Many benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[1][11][12][13][14] Inhibition of topoisomerase I leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel benzimidazole compound.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid derivatives
A comprehensive head-to-head comparison of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid derivatives, complete with extensive experimental data, provides a critical resource for researchers and drug development professionals. This guide offers an objective analysis of the performance of various derivatives, focusing on their antimicrobial activities. The data presented is synthesized from studies on closely related benzimidazole-5-carboxylic acid derivatives, providing a strong analogue for structure-activity relationship (SAR) insights.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of newly synthesized benzimidazole derivatives was evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency, with lower values indicating greater activity. The following tables summarize the in vitro antimicrobial activities of various ester, amide, and amidine derivatives of benzimidazole-carboxylic acid.
Table 1: Antibacterial Activity of Benzimidazole-5-Carboxylate Derivatives
| Compound ID | R Group | R¹ Group | S. aureus (MIC μg/mL) | MRSA (MIC μg/mL) | S. faecalis (MIC μg/mL) | MRSE (MIC μg/mL) | E. coli (MIC μg/mL) |
| 6a | H | Isopropyl | >100 | >100 | >100 | >100 | >100 |
| 6b | Ethyl | n-Butyl | >100 | >100 | >100 | >100 | >100 |
| 13f | - | Aromatic Amidine | 6.25 | 1.56 | 12.5 | 0.39 | 25 |
| 13g | - | Aromatic Amidine | 3.12 | 0.78 | 6.25 | 0.39 | 12.5 |
| 13h | - | Aromatic Amidine | 1.56 | 0.39 | 3.12 | 0.39 | 6.25 |
MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis.
The data clearly indicates that simple acetamide derivatives (like 6a and 6b) are largely inactive. In contrast, aromatic amidine derivatives (13f-h) exhibit potent antibacterial activity, particularly against methicillin-resistant strains.[1]
Table 2: Antifungal Activity of Benzimidazole-5-Carboxylate Derivatives
| Compound ID | R Group | R¹ Group | C. albicans (MIC μg/mL) |
| 6a | H | Isopropyl | >100 |
| 6b | Ethyl | n-Butyl | >100 |
| 13f | - | Aromatic Amidine | 50 |
| 13g | - | Aromatic Amidine | 25 |
| 13h | - | Aromatic Amidine | 12.5 |
The antifungal activity against Candida albicans also shows a clear trend where the aromatic amidine derivatives are significantly more potent than the simple acetamides.[1]
Experimental Protocols
The methodologies outlined below are standard procedures for determining the antimicrobial and cytotoxic properties of novel chemical entities.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) overnight at 37°C. The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbes in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][3]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is often used to screen for the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, DU-145) or normal cell lines (e.g., HEK-293) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.[4][5]
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives.
Signaling Pathway for Apoptosis Induction
Caption: A diagram showing the proposed mechanism of anticancer action for certain benzimidazole derivatives, leading to apoptosis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Reproducibility in Focus: A Comparative Guide to Experiments Involving 1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental protocols and data related to 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid, a member of the pharmacologically significant benzimidazole family. Due to the limited availability of direct comparative studies for this specific molecule, this guide draws upon established methodologies and data from structurally related benzimidazole derivatives to provide a framework for reproducible research.
Synthesis and Characterization
A reproducible synthesis is the foundation of any experimental study. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a plausible and reproducible multi-step synthesis can be proposed based on well-established benzimidazole synthesis reactions.[1][2][3] The key intermediate is 3-amino-4-(methylamino)benzoic acid.[4][5] The general approach involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[6][7][8]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Comparative Biological Activity
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[9][10][11][12][13][14][15] To provide a comparative perspective, the following tables summarize the reported activities of structurally related benzimidazole compounds.
Anticancer Activity of Benzimidazole Derivatives
The anticancer activity of benzimidazoles is often attributed to their ability to interfere with microtubule polymerization or inhibit topoisomerases.[1][9][16] The following table presents the cytotoxic activity of some N-methylated and 6-carboxy-substituted benzimidazole analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Bendamustine | Leukemia, Melanoma, Ovarian, Prostate, Breast, Colon, CNS, Non-small cell lung | Varies | [9] |
| Compound 12b (a benzimidazole analog) | A2780S (Ovarian) | 0.0062 | [17] |
| A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | [17] | |
| Compound 7n (a benzimidazole derivative) | SK-Mel-28 (Melanoma) | 2.55 | [18] |
| Compound 7u (a benzimidazole derivative) | SK-Mel-28 (Melanoma) | Varies (2.55-17.89) | [18] |
| N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides | Various microorganisms | MIC: 250-750 µg/mL | [19] |
Antimicrobial Activity of Benzimidazole Derivatives
The antimicrobial properties of benzimidazoles are often linked to the inhibition of essential bacterial enzymes like DNA gyrase or fungal microtubule assembly.[20][21][22] The table below shows the minimum inhibitory concentrations (MIC) of some benzimidazole-6-carboxylic acid analogs and other related derivatives against different microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Benzimidazole-triazole hybrid 35d | E. coli | Strong inhibition | [23] |
| Benzimidazole-triazole hybrid 35g | Various strains | Good inhibition | [23] |
| Benzimidazole derivative 11d | S. aureus | 2 | [13] |
| E. coli | 16 | [13] | |
| 5-Halo-2-carboxylic acid benzimidazoles (43, 44) | Candida parapsilosis | 0.98 | [15] |
| N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides | Various microorganisms | 250-750 | [19] |
Detailed Experimental Protocols
To ensure the reproducibility of the biological evaluations, detailed experimental protocols are essential.
Protocol 1: Synthesis of this compound (Proposed)
Step 1: Synthesis of 3-Amino-4-(methylamino)benzoic acid (Hypothetical)
-
Reaction: A plausible route involves the selective N-methylation of 3-amino-4-aminobenzoic acid. Due to the challenges of selective methylation, a protecting group strategy might be necessary. An alternative is the reduction of a nitrated precursor followed by methylation.
-
Procedure:
-
Protect the 3-amino group of a suitable precursor.
-
Perform N-methylation on the 4-amino group using a methylating agent (e.g., methyl iodide) in the presence of a base.
-
Deprotect the 3-amino group to yield 3-amino-4-(methylamino)benzoic acid.
-
Purify the product using column chromatography or recrystallization.
-
Characterize the intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Cyclization to form this compound
-
Reaction: The Phillips-Ladenburg reaction involves the condensation of the diamine with formic acid.[2]
-
Procedure:
-
Dissolve 3-amino-4-(methylamino)benzoic acid in an excess of formic acid.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter, wash the solid with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Caption: Workflow for the broth microdilution MIC assay.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of benzimidazole derivatives are mediated through various mechanisms.
Anticancer Mechanism: Tubulin Polymerization Inhibition
Many benzimidazole compounds, such as mebendazole and albendazole, exert their anticancer effects by inhibiting the polymerization of tubulin, a key component of microtubules.[16][17][18][24][25][26] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[10]
Caption: Signaling pathway of tubulin polymerization inhibition by benzimidazole derivatives.
Antimicrobial Mechanism: DNA Gyrase Inhibition
In bacteria, some benzimidazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[20] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Caption: Mechanism of action of DNA gyrase inhibition by antimicrobial benzimidazoles.
References
- 1. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Amino-4-(methylamino)benzoic acid | 66315-15-9 | RCA31515 [biosynth.com]
- 5. 3-Amino-4-(Methylamino)Benzoic Acid|CAS 66315-15-9 [rlavie.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 23. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles (EN 166) |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
In the event of accidental release, avoid dust formation. For spills, sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[1][2][3] Ensure adequate ventilation during cleanup.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips) and PPE.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, sealable, and chemically resistant waste container. The container must be in good condition and compatible with the solid waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.
-
-
Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste manifest or any other required documentation to the disposal company.
-
-
Record Keeping:
-
Maintain accurate records of the amount of waste generated and the date of disposal.
-
Disposal Decision-Making Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
